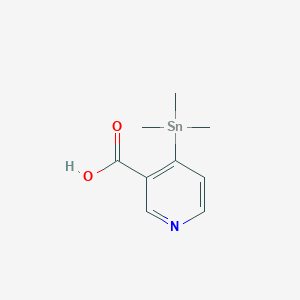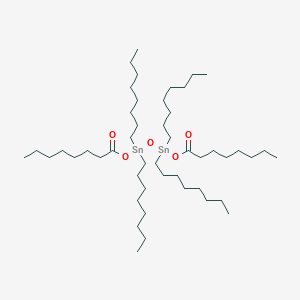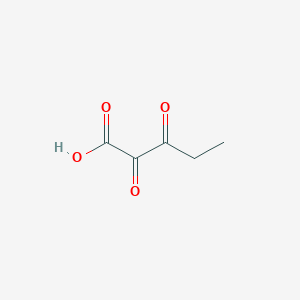silane CAS No. 131390-83-5](/img/structure/B14263461.png)
[(4-Bromothiophen-3-yl)ethynyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromothiophen-3-yl)ethynylsilane is an organosilicon compound with the molecular formula C11H13BrSi. This compound is characterized by the presence of a bromothiophene ring attached to an ethynyl group, which is further bonded to a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromothiophen-3-yl)ethynylsilane can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of (4-Bromothiophen-3-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromothiophen-3-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive the reaction forward.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
(4-Bromothiophen-3-yl)ethynylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of OLEDs and other advanced materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of (4-Bromothiophen-3-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the bromine atom can be substituted with other functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the bromothiophene and ethynyl groups.
(4-Bromophenylethynyl)trimethylsilane: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-Bromothiophen-3-yl)ethynylsilane is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials and electronic devices.
Propriétés
| 131390-83-5 | |
Formule moléculaire |
C9H11BrSSi |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
2-(4-bromothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)5-4-8-6-11-7-9(8)10/h6-7H,1-3H3 |
Clé InChI |
UDIWHYIUGXRGAT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CSC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/no-structure.png)





![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
